![molecular formula C13H18N2O2S B2833108 Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate CAS No. 217313-80-9](/img/structure/B2833108.png)

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

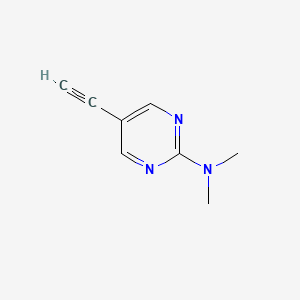

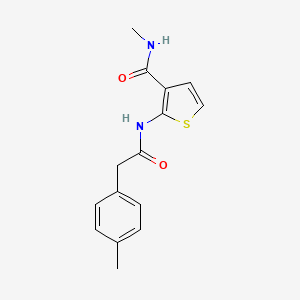

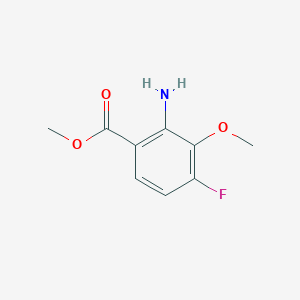

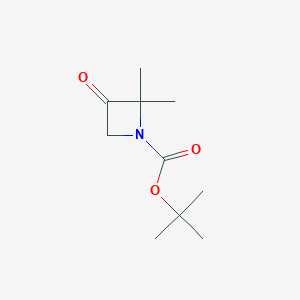

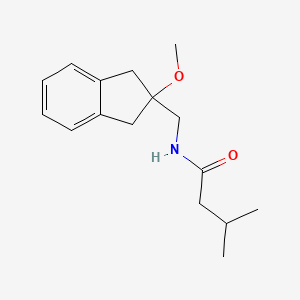

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate is a chemical compound with the CAS Number: 1339931-27-9 . It has a molecular weight of 252.34 . The IUPAC name for this compound is tert-butyl 4-(aminocarbothioyl)phenylcarbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate is1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s linear formula is C12H16N2O2S . Physical And Chemical Properties Analysis

Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate has a molecular weight of 252.34 . It is stored in refrigerated conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

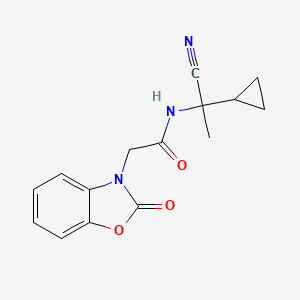

Catalyzed Lithiation and Functionalization : Ortiz, Guijarro, and Yus (1999) described a process involving O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacting with lithium powder and catalytic 4,4′-di-tert-butylbiphenyl, leading to functionalized carbamates. These carbamates derived from carbonyl compounds can be deprotected, yielding substituted 1,2-diols, which are important in synthetic organic chemistry (Ortiz, Guijarro, & Yus, 1999).

Hydrogen Bonding in Carbamate Derivatives : A study by Das et al. (2016) investigated two carbamate derivatives (including tert-butyl derivatives) and their crystal structures. They found an interplay of strong and weak hydrogen bonds forming three-dimensional architectures in these compounds. This research contributes to the understanding of molecular interactions in crystal engineering (Das et al., 2016).

Intermediate in Synthesis of Carbocyclic Analogues : Ober, Marsch, Harms, and Carell (2004) described the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. This has implications in the development of nucleotide analogues for therapeutic applications (Ober et al., 2004).

Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in many biologically active compounds like omisertinib (AZD9291). This work contributes to the efficient synthesis of important pharmaceutical compounds (Zhao, Guo, Lan, & Xu, 2017).

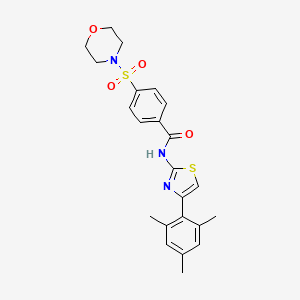

Chemoselective Transformation in Organic Synthesis : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating their utility in chemoselective transformations in organic synthesis (Sakaitani & Ohfune, 1990).

Curtius Rearrangement in Organic Synthesis : Lebel and Leogane (2005) described a one-pot Curtius rearrangement for forming tert-butyl carbamate from carboxylic acids, highlighting its application in synthesizing protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

According to the Safety Data Sheet, Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate should not be released into the environment . In case of accidental release, the spillage should be swept up or vacuumed and collected in a suitable container for disposal . Personal protective equipment should be worn when handling this compound . If inhaled or ingested, or in case of skin or eye contact, medical attention should be sought .

Propiedades

IUPAC Name |

tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-4-6-10(7-5-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQIIACUQBSLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)

![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)

![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)

![Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2833047.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2833048.png)